

Application Notes: UV-Visible Spectroscopy for the Quantitative Analysis of Hexaaquairon(II)

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Compound of Interest		
Compound Name:	Hexaaquairon(II)	
Cat. No.:	B106767	Get Quote

Abstract

The **hexaaquairon(II)** ion, $[Fe(H_2O)_6]^{2+}$, is a pale green complex whose direct analysis by UV-Visible (UV-Vis) spectroscopy is challenging due to its low molar absorptivity. A more sensitive and reliable method involves the complexation of the iron(II) ion with a suitable ligand, such as 1,10-phenanthroline, to form a stable, intensely colored complex. This application note provides a detailed protocol for the quantitative determination of iron(II) using this complexometric approach, which is governed by the Beer-Lambert law. The resulting tris(1,10-phenanthroline)iron(II) complex, $[Fe(phen)_3]^{2+}$, exhibits strong absorbance in the visible spectrum, making it ideal for accurate quantification.

Introduction

Iron is a critical element in numerous biological and industrial processes. Its quantification is essential in fields ranging from environmental monitoring to pharmaceutical and drug development. While the $[Fe(H_2O)_6]^{2+}$ ion is the primary form of Fe(II) in aqueous solutions, its d-d electronic transitions are weak, resulting in a very low molar absorptivity that hinders precise measurement at low concentrations.[1][2]

To overcome this limitation, a colorimetric method is employed. Iron(II) reacts with three molecules of the chelating agent 1,10-phenanthroline to form an intensely red-orange complex. [3][4] The intensity of the color is directly proportional to the concentration of iron(II) and can be measured accurately with a UV-Vis spectrophotometer. To ensure that all iron is in the +2 oxidation state, a reducing agent like hydroxylamine hydrochloride is added to the sample. [5][6]



A buffer solution is also used to maintain the optimal pH for stable complex formation.[6] This method provides a robust and sensitive means for analyzing iron(II) content.

Principle of Method

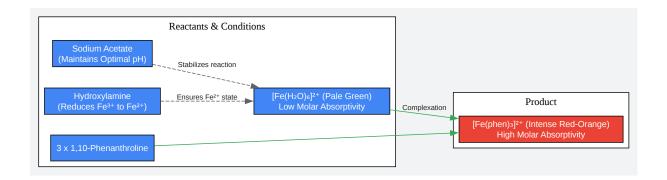
The analysis is based on the reaction of ferrous ions with 1,10-phenanthroline to form a stable, colored complex. Any ferric ions (Fe³⁺) present in the sample are first reduced to ferrous ions (Fe²⁺) by hydroxylamine hydrochloride. The solution is buffered to an optimal pH to ensure complete and rapid color development.

The concentration of the resulting $[Fe(phen)_3]^{2+}$ complex is then determined by measuring its absorbance at the wavelength of maximum absorbance (λ max), approximately 510 nm.[4][6] According to the Beer-Lambert law, absorbance (A) is directly proportional to the concentration (C) of the analyte, the molar absorptivity (ϵ), and the path length of the cuvette (b).

Beer-Lambert Law: $A = \epsilon bc[3][7][8]$

A calibration curve is constructed by measuring the absorbance of several standard solutions of known iron(II) concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

[9]



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Caption: Reaction pathway for the formation of the analyzable Fe(II)-phenanthroline complex.

Data Presentation

Quantitative analysis relies on the significant difference in spectral properties between the **hexaquairon(II)** ion and its 1,10-phenanthroline complex.

Table 1: Comparison of Spectral Properties

Complex Ion	Formula	Color	λmax (nm)	Molar Absorptivity (ε) (L mol ⁻¹ cm ⁻¹)
Hexaaquairon(II)	[Fe(H ₂ O) ₆] ²⁺	Pale Green	Not well- defined for quantification	Very Low (~20) [1]

| Tris(1,10-phenanthroline)iron(II) | [Fe(phen)₃]²⁺ | Red-Orange | ~510 | Very High (~11,000)[7] |

Table 2: Example Calibration Data for Tris(1,10-phenanthroline)iron(II)

Standard	Concentration (mg/L)	Absorbance at 510 nm (A)
Blank	0.0	0.000
1	0.5	0.098
2	1.0	0.197
3	2.0	0.395
4	3.0	0.592

| 5 | 4.0 | 0.790 |

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of iron(II).



Required Reagents and Equipment

- · Reagents:
 - Ferrous Ammonium Sulfate Hexahydrate (FAS), Fe(NH₄)₂(SO₄)₂·6H₂O
 - Concentrated Sulfuric Acid (H₂SO₄)
 - Hydroxylamine Hydrochloride Solution (10% w/v)
 - 1,10-Phenanthroline Solution (0.1% w/v in 50% ethanol)
 - Sodium Acetate Buffer Solution (1.2 M)
 - Deionized (DI) Water
- Equipment:
 - UV-Vis Spectrophotometer
 - 1 cm path length quartz or plastic cuvettes
 - Analytical balance
 - Volumetric flasks (100 mL, 500 mL, 1000 mL)
 - Volumetric pipettes (1 mL, 5 mL, 10 mL, 20 mL)
 - Beakers and other standard laboratory glassware

Preparation of Solutions

- Standard Iron(II) Stock Solution (100 mg/L):
 - Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate (FAS).[5]
 - In a 400 mL beaker, dissolve the FAS in approximately 250 mL of DI water containing 5 mL of concentrated H₂SO₄. The acid prevents the hydrolysis and precipitation of iron salts.



- Quantitatively transfer the solution to a 1000 mL volumetric flask.
- Dilute to the mark with DI water, cap, and mix thoroughly.
- Working Standard Iron(II) Solution (10 mg/L):
 - Pipette 50.00 mL of the 100 mg/L iron stock solution into a 500 mL volumetric flask.[5]
 - Dilute to the mark with DI water and mix well. This solution will be used to prepare the calibration standards.

Calibration Curve Generation

- Label five clean 100 mL volumetric flasks as S1, S2, S3, S4, and S5, and a sixth as "Blank".
 [3]
- Using volumetric pipettes, add 0 mL (Blank), 5.00 mL (S1), 10.00 mL (S2), 15.00 mL (S3), 20.00 mL (S4), and 25.00 mL (S5) of the 10 mg/L working standard solution to the corresponding flasks.[9] This will create standards with concentrations of 0, 0.5, 1.0, 1.5, 2.0, and 2.5 mg/L.
- To each flask (including the blank), add the following reagents in order:
 - 2.0 mL of 10% hydroxylamine hydrochloride solution.
 - 20.0 mL of 0.1% 1,10-phenanthroline solution.
 - 16.0 mL of 10% sodium acetate solution.[9]
- Allow the solutions to stand for at least 10 minutes for full color development.[4]
- Dilute each flask to the 100 mL mark with DI water, cap, and invert several times to mix thoroughly.
- Set the spectrophotometer to a wavelength of 510 nm.
- Use the "Blank" solution to zero the spectrophotometer (set absorbance to 0.000).
- Measure the absorbance of each standard solution (S1-S5).



Plot a graph of Absorbance vs. Concentration (mg/L). The resulting plot should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c).

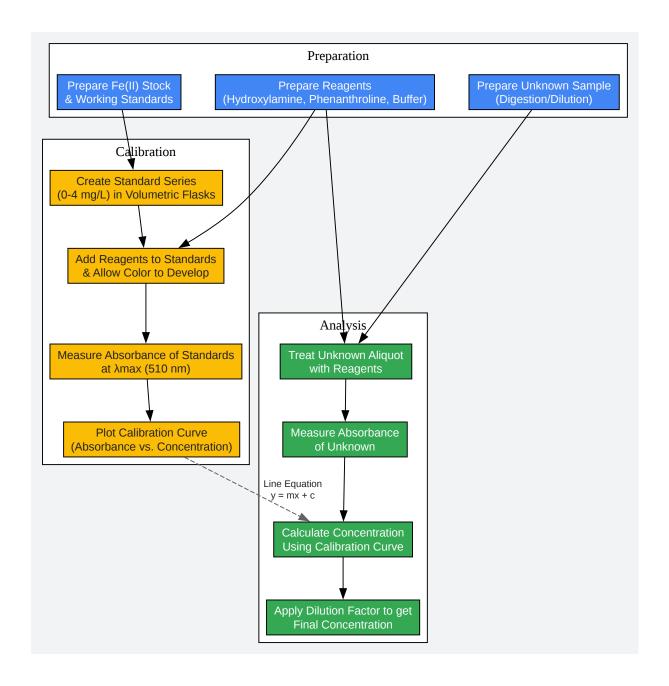
Analysis of an Unknown Sample

- Prepare the unknown sample solution. If the sample is solid, an acid digestion may be required to bring the iron into solution.[6] Ensure the final solution is diluted appropriately so that its absorbance falls within the range of the calibration curve.
- Take a known volume (aliquot) of the unknown solution and place it in a 100 mL volumetric flask.
- Treat the unknown sample exactly as the standards were treated: add hydroxylamine, 1,10-phenanthroline, and sodium acetate buffer.
- Dilute to the mark with DI water and mix well.
- Measure the absorbance of the prepared unknown sample at 510 nm.
- Use the equation from the calibration curve to calculate the concentration of iron(II) in the prepared sample. Remember to account for any dilution factors to determine the concentration in the original, undiluted sample.

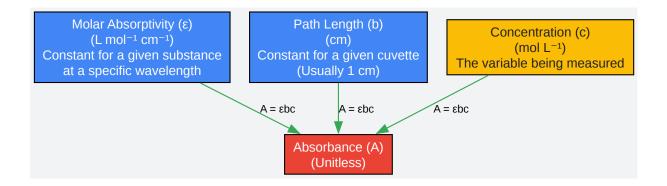
Workflow and Logic Diagrams

The following diagrams illustrate the logical relationships and the experimental workflow for this analysis.









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